1-(2,4,5-Trimethylphenyl)ethanol
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Overview
Description
1-(2,4,5-Trimethylphenyl)ethanol is an organic compound with the molecular formula C₁₁H₁₄O It is a derivative of phenol and is characterized by a benzene ring substituted with three methyl groups and an ethyl alcohol group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2,4,5-Trimethylphenyl)ethanol can be synthesized through several methods, including the reduction of 1-(2,4,5-trimethylphenyl)ethanone. One common approach involves the use of reducing agents such as lithium aluminum hydride (LiAlH₄) in anhydrous ether, followed by careful hydrolysis.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar reduction reactions. The choice of reducing agent and reaction conditions may vary depending on the desired yield and purity. Continuous flow reactors and other advanced chemical engineering techniques can be employed to enhance production efficiency.
Chemical Reactions Analysis
1-(2,4,5-Trimethylphenyl)ethanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form 1-(2,4,5-trimethylphenyl)ethanone using oxidizing agents such as chromyl chloride (CrO₂Cl₂) or potassium permanganate (KMnO₄).
Reduction: As mentioned earlier, it can be reduced from its ketone form to produce the alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Chromyl chloride, potassium permanganate, and acidic conditions.
Reduction: Lithium aluminum hydride, anhydrous ether, and hydrolysis.
Substitution: Halogenating agents (e.g., bromine, chlorine) and Lewis acids (e.g., aluminum chloride).
Major Products Formed:
Oxidation: 1-(2,4,5-trimethylphenyl)ethanone.
Reduction: this compound.
Substitution: Halogenated derivatives of the phenyl ring.
Scientific Research Applications
1-(2,4,5-Trimethylphenyl)ethanol has several applications in scientific research, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding assays.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism by which 1-(2,4,5-trimethylphenyl)ethanol exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with specific molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
1-(2,4,5-Trimethylphenyl)ethanol is similar to other phenolic compounds, such as:
Phenol: A simpler aromatic compound without methyl groups.
Benzyl alcohol: A compound with a benzene ring attached to an alcohol group.
Cresol: A phenol derivative with one or more methyl groups on the benzene ring.
Uniqueness: What sets this compound apart is its specific arrangement of methyl groups and the presence of the ethyl alcohol group, which can influence its reactivity and applications.
Properties
IUPAC Name |
1-(2,4,5-trimethylphenyl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-7-5-9(3)11(10(4)12)6-8(7)2/h5-6,10,12H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HETNQTUDBNSWTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)C(C)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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